molecular formula C12H4BrF5O3S B1304114 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate CAS No. 848649-38-7

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate

Cat. No.: B1304114
CAS No.: 848649-38-7
M. Wt: 403.12 g/mol
InChI Key: IONOZWRFKSEFLN-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group attached to a 4-bromobenzenesulfonate moiety. The pentafluorophenyl group imparts significant electron-withdrawing properties, enhancing stability and reactivity in chemical transformations. Its structural features make it valuable in analytical chemistry (e.g., gas chromatography with electron capture detection) and synthetic applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOZWRFKSEFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382356
Record name Pentafluorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848649-38-7
Record name Pentafluorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,4,5,6-Pentafluorophenyl 4-Bromobenzenesulfonate and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Phenyl 4-bromobenzenesulfonate C₁₂H₉BrO₃S 313.17 Bromobenzenesulfonate, phenyl Intermediate in organic synthesis
(4-Bromophenyl) 4-methylbenzenesulfonate C₁₃H₁₁BrO₃S 343.25 Bromophenyl, tosyl (methylbenzene) Nucleophilic substitution reactions
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate C₁₅H₁₁F₅O₃S 366.30 Pentafluorophenyl, trimethylbenzene Steric hindrance effects in reactions
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate C₁₈H₁₄F₅O₅ 388.29 Pentafluorophenyl, tetrahydropyran Drug discovery intermediates
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate C₁₃H₆ClF₅O₃S 372.69 Pentafluorophenyl, chlorophenyl Electrophilic substitution reactions

Reactivity and Stability Comparisons

  • Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound enhances electron-deficient character compared to non-fluorinated analogues like Phenyl 4-bromobenzenesulfonate , improving stability under acidic or oxidative conditions .
  • Leaving Group Potential: The bromine substituent in 4-bromobenzenesulfonate offers superior leaving group ability compared to methyl (e.g., in (4-Bromophenyl) 4-methylbenzenesulfonate ) or bulky trimethyl groups (e.g., 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate ), facilitating nucleophilic aromatic substitution.
  • Steric Considerations : Bulky substituents, such as the tetrahydropyran group in Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate , reduce reactivity in sterically demanding reactions, whereas the bromine atom in the target compound provides a balance between reactivity and steric accessibility.

Stability and Handling

  • Thermal Stability: Fluorinated sulfonates generally exhibit higher thermal stability than non-fluorinated counterparts, making them suitable for high-temperature GC applications .
  • Hazard Profile: Like other pentafluorophenyl esters, the target compound may require handling in amber glass to prevent photodegradation, as noted for Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is a specialized chemical compound with significant potential in various scientific fields, particularly in organic synthesis and proteomics. Its unique structure, characterized by a pentafluorophenyl group and a sulfonate ester, enhances its reactivity and application versatility. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in biological systems, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₄BrF₅O₃S
  • Molecular Weight : 403.12 g/mol
  • CAS Number : 848649-38-7

Structure

The compound features a pentafluorophenyl group that significantly enhances its electrophilicity, making it reactive towards nucleophiles. This property is crucial for its applications in biological systems where covalent modification of biomolecules is required.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfonate group facilitates these interactions, potentially leading to modifications that can alter protein functions or influence cellular pathways.

Applications in Proteomics

In proteomics research, this compound is utilized for the modification of proteins and peptides. Its reactivity allows it to serve as a tool for studying protein functions and interactions. The following table summarizes key applications:

Application Description
Protein ModificationUsed to covalently label proteins for identification and analysis.
Synthesis of Complex MoleculesEmployed in organic synthesis to create pharmaceuticals and agrochemicals.
Development of MaterialsUtilized in the creation of fluorinated polymers with unique properties.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality as both a bromobenzene and a sulfonate ester. Below is a comparison with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2,3,4,5,6-Pentafluorobenzyl bromidePentafluorophenyl group + brominePrimarily used for substitution reactions
BromopentafluorobenzenePentafluorophenyl group + bromineUsed in coupling reactions
2-Bromo-4-fluorobenzenesulfonic acidSulfonic acid group + bromoMore polar but less versatile than sulfonates

This comparative analysis highlights how the presence of both functional groups in this compound enhances its reactivity and application potential compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 4-bromobenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-bromobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol under anhydrous conditions. Key steps include:

  • Dissolving 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF).
  • Adding 2,3,4,5,6-pentafluorophenol and a base (e.g., triethylamine or pyridine) to deprotonate the phenol and activate the sulfonyl chloride.
  • Monitoring reaction progress via TLC or HPLC.
  • Purification by column chromatography using silica gel and a hexane/ethyl acetate gradient .
    • Critical Factors : Excess base improves yield by neutralizing HCl byproducts, but excessive amounts may lead to side reactions. Temperature control (0–25°C) minimizes decomposition of the sulfonate ester.

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • NMR :

  • ¹⁹F NMR : Five distinct fluorine signals (δ ~140–160 ppm) confirm the pentafluorophenyl group.
  • ¹H NMR : Aromatic protons from the 4-bromobenzenesulfonate moiety appear as a doublet (J = 8 Hz) near δ 7.6–8.0 ppm.
    • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 313.165 (C₁₂H₉BrO₃S⁺) confirms the molecular formula .
    • IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Chromatography : Use silica gel with a nonpolar solvent system (e.g., hexane/ethyl acetate, 9:1) to separate the sulfonate ester from unreacted phenol or sulfonyl chloride.
  • Recrystallization : Ethanol/water mixtures (4:1) are effective due to the compound’s moderate solubility in ethanol .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of 4-bromobenzenesulfonate in cross-coupling reactions?

  • Mechanistic Insight : The pentafluorophenyl group enhances the electrophilicity of the sulfonate ester, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The bromine atom acts as a leaving group, while the electron-deficient aryl ring stabilizes transition states .
  • Experimental Data : Kinetic studies show a 3× faster reaction rate compared to non-fluorinated analogs in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters with fluorinated aryl groups?

  • Case Study : Conflicting cytotoxicity results may arise from impurities (e.g., residual sulfonyl chloride) or assay interference from fluorine atoms.
  • Resolution :

  • Validate purity via HPLC and elemental analysis.
  • Use fluorophore-free assays (e.g., MTT instead of Alamar Blue) to avoid fluorescence quenching by fluorine .
  • Compare activity against structurally related controls (e.g., non-fluorinated sulfonates) .

Q. How can computational modeling (DFT, MD) predict the stability and degradation pathways of this compound under physiological conditions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify hydrolysis-prone sites (e.g., sulfonate ester bond).
  • Molecular Dynamics (MD) : Simulate interactions in aqueous buffers to predict hydrolysis rates.
    • Findings : The sulfonate ester bond has a calculated hydrolysis half-life of 12–24 hours at pH 7.4, consistent with experimental stability assays .

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